molecular formula C21H21FN6O2 B6480957 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 897614-39-0

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6480957
CAS No.: 897614-39-0
M. Wt: 408.4 g/mol
InChI Key: QHMKSTQFBVBKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group and a tetrazole ring connected via a methylene bridge. The tetrazole moiety is further modified with a 3,4-dimethylphenyl substituent, enhancing its lipophilicity and steric bulk. Tetrazoles are widely recognized as bioisosteres for carboxylic acids, offering improved metabolic stability and oral bioavailability .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-13-3-6-18(9-14(13)2)28-19(24-25-26-28)11-23-21(30)15-10-20(29)27(12-15)17-7-4-16(22)5-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMKSTQFBVBKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight 449.48 g/mol 391.42 g/mol 519.55 g/mol
Predicted logP 3.5 2.8 2.2
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 8 7 9

The target compound’s higher logP (3.5) indicates greater lipophilicity, favoring membrane permeability but posing solubility challenges.

Pharmacokinetic and Binding Considerations

  • Metabolic Stability : The tetrazole ring in the target compound is less susceptible to oxidative metabolism compared to thiadiazoles (), which may undergo CYP450-mediated degradation . The 3,4-dimethylphenyl group further resists oxidation relative to ’s isopropyl substituent.
  • Binding Interactions : The tetrazole’s aromaticity and dimethylphenyl substituent may improve π-π stacking and hydrophobic interactions in target binding pockets compared to ’s thiadiazole and isopropyl group. ’s polar ethoxy and methoxybenzyl groups could favor hydrophilic targets like extracellular enzymes .

Hypothetical Pharmacodynamic Profiles

  • Target Compound : Likely optimized for targets requiring lipophilic interactions (e.g., kinases, GPCRs). The 4-fluorophenyl group may enhance binding through electron-withdrawing effects.
  • Compound : Thiadiazole’s dipole moment and isopropyl group may suit targets with moderate hydrophobicity.
  • Compound : Polar substituents could align with solubility-dependent applications (e.g., soluble guanylate cyclase modulation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.